molecular formula C11H9FN4S B286743 3-(2-Fluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Fluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286743
M. Wt: 248.28 g/mol
InChI Key: JJPJLWGYIYELDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of triazolothiadiazoles and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(2-Fluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer progression. In the case of Alzheimer's disease, this compound has been found to inhibit the aggregation of beta-amyloid peptides, which are known to play a key role in the pathogenesis of this disease.
Biochemical and Physiological Effects:
3-(2-Fluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various cytokines and growth factors involved in cancer progression. Additionally, it has been found to reduce oxidative stress and inflammation in various animal models. Furthermore, this compound has been found to enhance cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-Fluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent anticancer activity against a variety of cancer cell lines. This makes it a potential candidate for the development of novel anticancer drugs. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(2-Fluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of novel drug delivery systems that can improve its solubility and bioavailability in vivo could enhance its therapeutic potential. Finally, the evaluation of its safety and toxicity profile in animal models is necessary to assess its potential for clinical use.

Synthesis Methods

The synthesis of 3-(2-Fluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multistep process. The initial step involves the reaction of 2-fluorobenzylamine with thiosemicarbazide in the presence of acetic acid to form 2-(2-fluorobenzyl)-1,3,4-thiadiazole-5-carboxylic acid hydrazide. This intermediate compound is then treated with acetic anhydride and refluxed in acetic acid to obtain the desired product.

Scientific Research Applications

3-(2-Fluorobenzyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, it has been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C11H9FN4S

Molecular Weight

248.28 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H9FN4S/c1-7-15-16-10(13-14-11(16)17-7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3

InChI Key

JJPJLWGYIYELDG-UHFFFAOYSA-N

SMILES

CC1=NN2C(=NN=C2S1)CC3=CC=CC=C3F

Canonical SMILES

CC1=NN2C(=NN=C2S1)CC3=CC=CC=C3F

Origin of Product

United States

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